Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)
CAS No.:
Cat. No.: VC13819032
Molecular Formula: C34H60N6O12
Molecular Weight: 744.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H60N6O12 |
|---|---|
| Molecular Weight | 744.9 g/mol |
| IUPAC Name | ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;oxalic acid |
| Standard InChI | InChI=1S/2C16H29N3O4.C2H2O4/c2*1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6;3-1(4)2(5)6/h2*17H,7-11H2,1-6H3;(H,3,4)(H,5,6) |
| Standard InChI Key | AORXSLJAZGDGOD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Core Spirocyclic Architecture
The compound’s defining feature is its triazaspiro[3.5]nonane core, a nine-membered ring system comprising three nitrogen atoms and a spiro junction at the 3.5 position. This configuration creates two fused rings: a six-membered piperidine-like ring and a five-membered pyrrolidine-like ring . The spiro center imposes significant steric constraints, which influence reactivity and conformational stability.
Functional Group Composition
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Ditert-butyl carboxylate groups: Positioned at the 2- and 8-positions, these bulky esters serve as protective groups, enhancing solubility in nonpolar solvents and mitigating undesired side reactions during synthesis.
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Hemi(oxalic acid) moiety: The oxalic acid component exists in a 1:2 stoichiometric ratio with the spiro compound, likely forming hydrogen-bonded networks that stabilize the crystalline lattice .
Table 1: Key Molecular Data
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to construct the spiro framework and install protective groups:
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Ring-forming reactions: Cyclization strategies, such as intramolecular nucleophilic substitution or transition-metal-catalyzed couplings, generate the triazaspiro core. For example, aziridine or epoxide intermediates may undergo ring expansion under basic conditions.
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Esterification: Tert-butyl groups are introduced via esterification with tert-butyl alcohol, often employing coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylate intermediates .
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Oxalic acid incorporation: The hemi(oxalic acid) adduct forms during crystallization, where oxalic acid acts as a counterion to balance charge or stabilize the crystal structure .
Table 2: Representative Synthesis Conditions
Physicochemical and Reactivity Profiles
Solubility and Stability
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Solubility: High solubility in chlorinated solvents (e.g., dichloromethane) and moderate solubility in THF due to tert-butyl groups. Limited water solubility unless deprotected.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, necessitating anhydrous handling .
Reactivity Trends
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Carboxylate groups: Participate in nucleophilic acyl substitutions, enabling coupling to amines or alcohols for derivative synthesis.
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Spirocyclic amines: The nitrogen atoms act as ligands for metal coordination, with potential applications in catalysis or supramolecular chemistry .
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Steric effects: Bulky tert-butyl groups hinder reactions at the spiro center, directing reactivity to less hindered sites.
Applications in Research
Medicinal Chemistry
The spiro framework’s rigidity and three-dimensionality make it a valuable scaffold for drug discovery. Similar triazaspiro compounds exhibit:
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Kinase inhibition: Modulation of ATP-binding sites in cancer targets.
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Antimicrobial activity: Disruption of bacterial cell wall synthesis via metal chelation .
Materials Science
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Coordination polymers: Nitrogen sites bind transition metals (e.g., Cu, Fe), forming porous frameworks for gas storage .
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Chiral resolution: The spiro center’s asymmetry aids in separating enantiomers in chromatographic applications.
Future Research Directions
Expanding Synthetic Access
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Catalytic asymmetric synthesis: Developing enantioselective methods to access spirocyclic analogs with defined stereochemistry.
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Flow chemistry: Continuous-flow systems could improve yield and reproducibility in large-scale production .
Biological Evaluation
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